Enhanced Lipophilicity (XLogP3-AA) Compared to Unsubstituted Phenyl Analog
The presence of the 4-bromo substituent significantly increases lipophilicity relative to the unsubstituted (1-phenylcycloheptyl)methanamine. The brominated analog exhibits an XLogP3-AA value of 4.4, whereas the unsubstituted analog shows a value of 3.7 [1][2]. This 0.7 unit increase in LogP is substantial and aligns with the known effects of bromine substitution on enhancing membrane permeability [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 (PubChem computed) |
| Comparator Or Baseline | (1-Phenylcycloheptyl)methanamine: 3.7 (PubChem computed) |
| Quantified Difference | Δ +0.7 units |
| Conditions | Computed using XLogP3 algorithm, PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity is a critical determinant for passive diffusion across the blood-brain barrier (BBB), making this compound more suitable for CNS-targeted projects compared to its unsubstituted counterpart.
- [1] PubChem. (2025). (1-(4-Bromophenyl)cycloheptyl)methanamine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1037131-57-9 View Source
- [2] PubChem. (2025). (1-Phenylcycloheptyl)methanamine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/28937842 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
